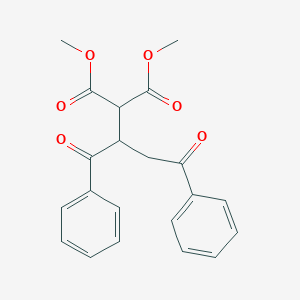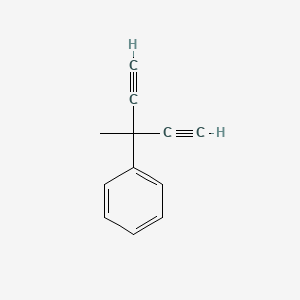
(3-Methylpenta-1,4-diyn-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpenta-1,4-diyn-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-methylpenta-1,4-diyn-3-yl group. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpenta-1,4-diyn-3-yl)benzene typically involves the coupling of a benzene derivative with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction. For example, a palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with boronic acids can be used to prepare this compound . The reaction conditions often include the use of ligands such as S-phos or Gorlos-phos to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylpenta-1,4-diyn-3-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under conditions that favor electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(3-Methylpenta-1,4-diyn-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (3-Methylpenta-1,4-diyn-3-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity . The alkyne groups can participate in reactions that involve the formation of carbon-carbon bonds, such as cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(3-Methylpenta-1,4-diyn-3-yl)benzene is unique due to its combination of aromatic and alkyne functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its structure also imparts unique electronic properties, which can be exploited in materials science and nanotechnology.
Propriétés
Numéro CAS |
93913-28-1 |
|---|---|
Formule moléculaire |
C12H10 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-methylpenta-1,4-diyn-3-ylbenzene |
InChI |
InChI=1S/C12H10/c1-4-12(3,5-2)11-9-7-6-8-10-11/h1-2,6-10H,3H3 |
Clé InChI |
OVVLODSLGRGWFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)(C#C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


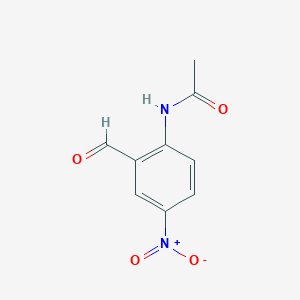
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)

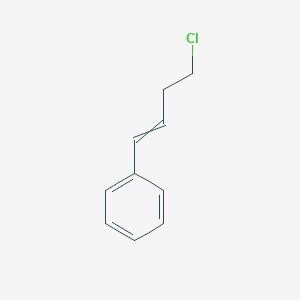
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)

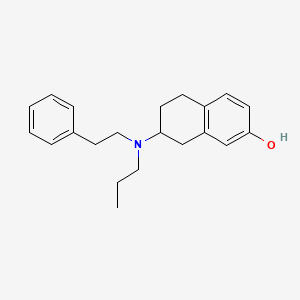
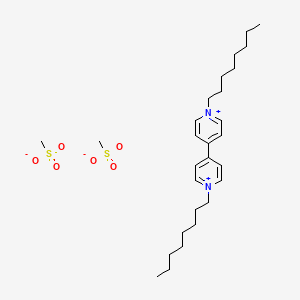
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
